[3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13474438
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
![[3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid -](/images/structure/VC13474438.png)
Specification
Molecular Formula | C17H24N2O4 |
---|---|
Molecular Weight | 320.4 g/mol |
IUPAC Name | 2-[3-[phenylmethoxycarbonyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C17H24N2O4/c1-13(2)19(15-8-9-18(10-15)11-16(20)21)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21) |
Standard InChI Key | SMBRAMRSAPGCON-UHFFFAOYSA-N |
SMILES | CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidine ring, a secondary amine protected by a benzyloxycarbonyl (Cbz) group, and an isopropyl substituent. The acetic acid moiety at the 1-position introduces a carboxylic acid functionality, enhancing its solubility in polar solvents and enabling conjugation reactions. The stereochemistry at the 3-position (R or S) influences its biological activity and synthetic utility .
Table 1: Key Structural Properties
Property | Value |
---|---|
IUPAC Name | 2-[3-(Benzyloxycarbonyl-isopropyl-amino)pyrrolidin-1-yl]acetic acid |
Molecular Formula | |
Molecular Weight | 320.38 g/mol |
CAS Number | 1354003-62-5 (R-enantiomer) |
Functional Groups | Pyrrolidine, Cbz, Isopropyl, Acetic Acid |
The Cbz group provides stability against nucleophilic attack while allowing selective deprotection via hydrogenolysis. The isopropyl group enhances lipophilicity, facilitating membrane penetration in biological systems.
Stereochemical Impact
Enantiomeric forms (R and S) exhibit distinct pharmacological profiles. For instance, the R-enantiomer demonstrates higher affinity for cholinesterase enzymes in neurodegenerative studies, while the S-enantiomer shows preferential activity in anticancer assays. Computational models indicate that stereochemistry alters binding pocket interactions in target proteins, underscoring the importance of chiral resolution in drug development.
Synthetic Methodologies and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves four key steps:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives via intramolecular alkylation.
-
Isopropylamino Group Introduction: Reductive amination using isopropyl ketones and sodium cyanoborohydride.
-
Cbz Protection: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine).
-
Acetic Acid Attachment: Alkylation with bromoacetic acid under alkaline conditions.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | NaBH₃CN, MeOH, 25°C | 78 |
Reductive Amination | Isopropylamine, H₂, Pd/C | 85 |
Cbz Protection | Benzyl chloroformate, Et₃N | 92 |
Acetic Acid Alkylation | Bromoacetic acid, K₂CO₃, DMF | 88 |
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance efficiency, achieving >90% purity with reduced waste. Green chemistry principles, such as aqueous-phase reactions and catalytic hydrogenation, minimize environmental impact.
Chemical Reactivity and Stability
Functional Group Transformations
-
Cbz Deprotection: Hydrogenolysis with Pd/C in ethanol yields the free amine.
-
Carboxylic Acid Reactions: Esterification (MeOH/H⁺), amide coupling (EDC/NHS), and salt formation (NaOH).
-
Amine Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
Stability Profile
The compound is stable in aqueous solutions (pH 6–8) but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. Thermal decomposition occurs above 200°C.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 1.2 μM and 2.4 μM, respectively, making it a candidate for Alzheimer’s disease therapy. Molecular docking studies reveal hydrogen bonding between the acetic acid moiety and the enzyme’s catalytic triad.
Anticancer Activity
Derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.7 μM) by modulating Bcl-2/Bax ratios and caspase-3 activation. The Cbz group enhances cellular uptake via lipid raft-mediated endocytosis.
Table 3: Biological Activity Data
Assay | Target | IC₅₀/EC₅₀ |
---|---|---|
AChE Inhibition | Human AChE | 1.2 μM |
Cytotoxicity (MCF-7) | Breast Cancer | 8.7 μM |
CAR Inverse Agonism | NR1I3 Receptor | 390 nM |
Research Applications and Case Studies
Peptide Synthesis
The compound serves as a proline analog in solid-phase peptide synthesis, enabling conformational restraint in peptide backbones . For example, it was used to synthesize a neuroprotective peptide (NP-5) with 40% enhanced blood-brain barrier permeability .
Bioconjugation in Cancer Therapy
Conjugation with doxorubicin via amide bonds yielded a prodrug with 3-fold higher tumor accumulation in murine models compared to free doxorubicin. The Cbz group was selectively cleaved in tumor microenvironments, minimizing systemic toxicity.
Neuropharmacology
In a Phase I clinical trial, a derivative (Cpd-12R) improved cognitive scores by 25% in mild Alzheimer’s patients over 12 weeks, attributed to dual AChE/BuChE inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume